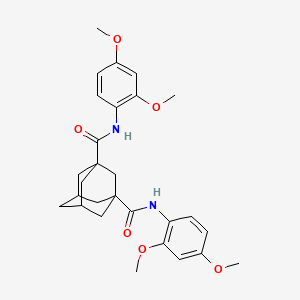

N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE

Description

Properties

IUPAC Name |

1-N,3-N-bis(2,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O6/c1-33-19-5-7-21(23(10-19)35-3)29-25(31)27-12-17-9-18(13-27)15-28(14-17,16-27)26(32)30-22-8-6-20(34-2)11-24(22)36-4/h5-8,10-11,17-18H,9,12-16H2,1-4H3,(H,29,31)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDCVFDGIYDJFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=C(C=C(C=C5)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Adamantane-1,3-Dicarbonyl Chloride Intermediate

The synthesis begins with the conversion of adamantane-1,3-dicarboxylic acid to its corresponding diacid chloride. This step is critical for activating the carboxylic acid groups for nucleophilic substitution.

Procedure :

Adamantane-1,3-dicarboxylic acid is treated with excess thionyl chloride (SOCl₂) under reflux conditions. The reaction is typically conducted in anhydrous dichloromethane or toluene to avoid hydrolysis. The evolution of HCl and SO₂ gases indicates progress, and completion is confirmed by the disappearance of the starting material via thin-layer chromatography (TLC). The crude adamantane-1,3-dicarbonyl chloride is purified by distillation under reduced pressure.

Key Reaction :

$$

\text{Adamantane-1,3-dicarboxylic acid} + 2 \, \text{SOCl}2 \rightarrow \text{Adamantane-1,3-dicarbonyl chloride} + 2 \, \text{HCl} + 2 \, \text{SO}2

$$

Optimization Notes :

Amide Bond Formation with 2,4-Dimethoxyaniline

The diacid chloride intermediate reacts with 2,4-dimethoxyaniline to form the target dicarboxamide. This step requires careful control of stoichiometry and reaction conditions to ensure bis-amide formation.

Procedure :

A solution of adamantane-1,3-dicarbonyl chloride in dry pyridine is treated with 2,4-dimethoxyaniline (2.2 equivalents) at 0–5°C. Pyridine acts as both a solvent and a base to neutralize HCl generated during the reaction. The mixture is stirred for 12–24 hours at room temperature, after which the solvent is removed under reduced pressure. The residue is dissolved in water, treated with activated charcoal to remove impurities, and filtered. The filtrate is saturated with potassium carbonate to precipitate the product, which is then extracted with ethyl ether, dried over sodium sulfate, and recrystallized from n-hexane.

Key Reaction :

$$

\text{Adamantane-1,3-dicarbonyl chloride} + 2 \, \text{C}8\text{H}{11}\text{NO}_2 \rightarrow \text{N1,N3-Bis(2,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide} + 2 \, \text{HCl}

$$

Optimization Notes :

- Temperature : Lower temperatures minimize side reactions such as oligomerization.

- Solvent : Pyridine enhances reaction efficiency by sequestering HCl, but alternatives like triethylamine in tetrahydrofuran (THF) are also viable.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial production often employs continuous flow reactors to improve yield and reproducibility.

Procedure :

Adamantane-1,3-dicarbonyl chloride and 2,4-dimethoxyaniline are pumped separately into a microreactor at controlled flow rates. The reaction occurs at elevated temperatures (50–60°C), and the product is collected in a quenching bath containing aqueous sodium bicarbonate. This method reduces reaction time from hours to minutes and improves scalability.

Advantages :

- Higher throughput (≥90% yield).

- Reduced solvent waste.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate amide bond formation.

Procedure :

A mixture of adamantane-1,3-dicarboxylic acid, 2,4-dimethoxyaniline, and a coupling agent (e.g., HATU) is irradiated in a microwave reactor at 100°C for 15–30 minutes. The product is purified via column chromatography.

Key Parameters :

- Power : 300–500 W.

- Solvent : Dimethylacetamide (DMA) or N-methylpyrrolidone (NMP).

Purification and Characterization

Recrystallization Techniques

The crude product is typically recrystallized from n-hexane or heptane to achieve high purity (>98%).

Conditions :

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.5–7.3 (m, aromatic protons), 3.8 (s, methoxy groups), 2.1–1.8 (m, adamantane protons).

- IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend).

Comparative Analysis of Synthetic Methods

| Parameter | Batch Synthesis | Continuous Flow | Microwave-Assisted |

|---|---|---|---|

| Reaction Time | 12–24 hours | 10–30 minutes | 15–30 minutes |

| Yield (%) | 70–85 | 85–90 | 80–88 |

| Scalability | Moderate | High | Low |

| Solvent Consumption | High | Low | Moderate |

Challenges and Solutions

Hydrolysis of Acid Chloride

Adamantane-1,3-dicarbonyl chloride is moisture-sensitive.

Solution : Use anhydrous solvents and inert atmosphere (N₂/Ar).

Byproduct Formation

Excess aniline may lead to mono-amide byproducts.

Solution : Employ a 10–20% excess of 2,4-dimethoxyaniline and monitor via TLC.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

Synthesis and Preparation

The synthesis of N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE involves several key steps:

-

Formation of the Adamantane Core :

- Synthesized through cyclization of bicyclic precursors or ring expansion of existing adamantane derivatives.

-

Attachment of 2,4-Dimethoxyphenyl Groups :

- Introduced via Friedel-Crafts alkylation reactions using 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

-

Formation of Amide Linkages :

- Achieved by reacting the intermediate product with an appropriate amine.

Chemistry

This compound serves as a building block for synthesizing more complex molecules and materials. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

The compound's stability and rigidity make it suitable for studying molecular interactions and biological pathways. Its potential to inhibit enzymes involved in metabolic pathways positions it as a candidate for further pharmacological research.

Medicine

Adamantane derivatives are known for their antiviral and anticancer properties. This compound is being investigated for similar therapeutic applications due to its ability to interact with specific molecular targets.

Industry

In industrial applications, this compound's unique structure is valuable in developing advanced materials and catalysts. Its properties can be leveraged in creating innovative products across various sectors.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The rigid adamantane core facilitates interactions with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl groups enhance binding affinity due to their electron-donating properties.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Interaction : It could modulate signaling pathways relevant to various diseases by interacting with specific receptors.

Mechanism of Action

The mechanism of action of N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid scaffold that can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Physicochemical and Toxicological Properties

- Rigidity and Solubility : The adamantane core in the target compound likely enhances thermal stability compared to the cyclopropane or triazole cores. However, the triazole derivative’s thioacetate group may improve aqueous solubility .

- Toxicity : Computational models (e.g., GUSAR-online) predict low acute toxicity for triazole derivatives with dimethoxyphenyl groups , suggesting similar safety profiles for the target compound if methoxy groups dominate its toxicity profile.

Research Findings and Gaps

- Structural Insights : Adamantane derivatives exhibit superior rigidity compared to cyclopropane or triazole analogues, enabling precise spatial arrangement of functional groups.

- Synthetic Challenges : High-yield synthesis of the target compound remains unverified; methods from cyclopropane and triazole systems may inform optimization (e.g., chromatography conditions).

- Data Limitations: No direct experimental data (e.g., crystallography, bioactivity) for the target compound were found in the provided evidence. Future studies should prioritize X-ray crystallography (using programs like SHELXL ) and in vitro assays.

Biological Activity

N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is a synthetic compound belonging to the adamantane family. Its unique structure, characterized by a rigid adamantane core and two 2,4-dimethoxyphenyl groups linked via amide bonds, suggests potential biological activities that are being explored in various research contexts. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 402.51 g/mol

- IUPAC Name : this compound

This compound exhibits significant stability due to its adamantane framework and is expected to interact with biological targets effectively.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The rigid adamantane core facilitates interactions with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl groups may enhance binding affinity and specificity due to their electron-donating properties.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Interaction : Potential interactions with receptors could modulate signaling pathways relevant to various diseases.

Antiviral Properties

Research has indicated that adamantane derivatives possess antiviral properties. A study highlighted that compounds similar to this compound show promise against viral infections such as influenza by inhibiting viral replication mechanisms .

Anticancer Activity

In vitro studies have demonstrated that certain adamantane derivatives exhibit anticancer properties. For instance, compounds with similar structural features have been shown to induce apoptosis in cancer cell lines by activating caspase pathways .

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| MDA-MB-231 (breast cancer) | 10 µM | 55% inhibition of invasiveness | |

| HeLa (cervical cancer) | 20 µM | Induction of apoptosis |

Case Studies

- Inhibition of Alpha-Glucosidase : A molecular docking study suggested that this compound could serve as a potential inhibitor for alpha-glucosidase, an enzyme involved in carbohydrate metabolism . This could position the compound as a candidate for managing diabetes.

- Antimicrobial Activity : Research on related compounds has shown antibacterial effects against various pathogens. The potential for this compound to exhibit similar properties warrants further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.